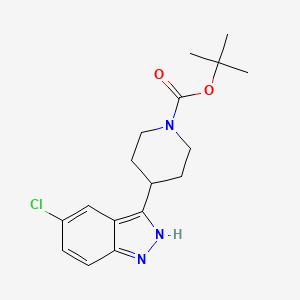

tert-butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate

Description

Chemical Name: tert-Butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate CAS No.: 1198284-74-0 Molecular Formula: C₁₇H₂₂ClN₃O₂ Appearance: White powder Purity: ≥95% Applications: Pharmaceutical intermediate for drug discovery, skincare, and medical ingredients . Storage: Stable at room temperature; sensitive to prolonged exposure to moisture or heat .

This compound features a piperidine ring linked to a 5-chloroindazole moiety via a tert-butoxycarbonyl (Boc) protecting group. The chlorine atom at the 5-position of the indazole core enhances electronic and steric properties, influencing reactivity and biological interactions .

Properties

IUPAC Name |

tert-butyl 4-(5-chloro-2H-indazol-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClN3O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)15-13-10-12(18)4-5-14(13)19-20-15/h4-5,10-11H,6-9H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBFBODVZGLTNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=C3C=C(C=CC3=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678106 | |

| Record name | tert-Butyl 4-(5-chloro-2H-indazol-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198284-74-0 | |

| Record name | tert-Butyl 4-(5-chloro-2H-indazol-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate typically involves the reaction of 5-chloro-1H-indazole with tert-butyl 4-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

tert-Butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Scientific Research Applications

tert-Butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The indazole moiety in the compound can bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table compares tert-butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate with structurally related compounds:

Key Observations:

- Halogen Substitution: The 5-chloro derivative (335.83 g/mol) is intermediate in molecular weight between the 5-fluoro (319.38 g/mol) and 5-bromo (380.29 g/mol) analogs.

- Functional Group Complexity : Compounds like 6a–6c incorporate additional carboxamide and methoxy groups, increasing molecular weight and complexity. For example, 6a (555.61 g/mol) has a 5-methyl-3-phenylisoxazole carboxamide, which may enhance solubility or target specificity .

Elemental Analysis and Purity

| Compound Name | Elemental Analysis (Calc/Obs) | Purity | Reference |

|---|---|---|---|

| This compound | N/A | ≥95% | |

| 6a | C: 60.84/60.34; H: 6.33/6.53; N: 19.87/19.67 | 95%+ | |

| 6c | C: 58.02/59.02; H: 6.78/5.78; F: 6.56/5.66 | 95%+ |

- The chloro derivative’s purity (≥95%) aligns with pharmaceutical intermediate standards, while analogs like 6a and 6c show minor deviations in elemental analysis, possibly due to residual solvents or synthetic byproducts .

Biological Activity

Tert-butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, including pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 335.83 g/mol. The compound features a piperidine ring, an indazole moiety, and a tert-butyl ester group, which contribute to its unique chemical properties and biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Indazole Moiety : The indazole ring is synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Chlorination : The introduction of the chlorine atom is achieved using chlorinating agents such as thionyl chloride.

- Piperidine Ring Construction : This is accomplished through cyclization reactions involving suitable amines and carbonyl compounds.

- Esterification : The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate to form the desired ester.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer research and enzyme inhibition.

Anticancer Activity

Studies have shown that this compound has potent inhibitory effects against various cancer cell lines. For instance, it has been evaluated for its activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and progression.

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| FGFR1 | < 4.1 | Inhibition of enzymatic activity |

| FGFR2 | 2.0 ± 0.8 | Inhibition of cell proliferation |

| KG1 (leukemia) | 25.3 ± 4.6 | Induction of apoptosis |

| SNU16 (gastric) | 77.4 ± 6.2 | Cell cycle arrest at G2/M phase |

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in cancer progression:

- Pim Kinases : It shows strong activity against Pim-1, Pim-2, and Pim-3 kinases with K_i values indicating potent inhibition.

- IDO1 Inhibition : The indazole structure has been identified as a novel pharmacophore for IDO1 inhibition, which is crucial for modulating immune responses in tumors.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- The presence of the chlorine atom enhances binding affinity to target proteins compared to other halogenated analogs.

- Modifications at the piperidine or indazole positions can lead to variations in potency and selectivity.

Case Studies

A recent study evaluated the effects of this compound in vivo, demonstrating significant tumor reduction in mouse models bearing xenografts from human cancer cell lines. The study highlighted its potential as a therapeutic agent, warranting further clinical investigations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.